4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate

Lipophilicity Positional isomerism Physicochemical profiling

This 3-methoxybenzoate ester enables pairwise ADME comparison with its 4-methoxy positional isomer to evaluate how a single methoxy shift affects permeability & solubility. The benzenesulfonyl-pyrazol-ester chemotype is a validated cathepsin B inhibitor scaffold with robust 3D-QSAR models (q²=0.605). Select this exact compound to probe meta-substitution effects on target engagement and to expand SAR beyond the thiophene ester analog for aminergic GPCR profiling. Purchasing this precise isomer is critical for reproducible lead optimization in cancer and neurodegeneration research.

Molecular Formula C24H20N2O5S
Molecular Weight 448.49
CAS No. 851092-69-8
Cat. No. B2959550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate
CAS851092-69-8
Molecular FormulaC24H20N2O5S
Molecular Weight448.49
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4
InChIInChI=1S/C24H20N2O5S/c1-17-22(32(28,29)21-14-7-4-8-15-21)23(26(25-17)19-11-5-3-6-12-19)31-24(27)18-10-9-13-20(16-18)30-2/h3-16H,1-2H3
InChIKeyLFFUWVRPDLYABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-Methoxybenzoate (CAS 851092-69-8): Procurement-Relevant Physicochemical and Chemotype Profile


4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate (CAS 851092-69-8) is a fully substituted pyrazole ester within the benzenesulfonyl-pyrazol-ester chemotype—a scaffold explored for cysteine protease (cathepsin B) inhibition [1] and serotonergic receptor modulation [2]. The compound bears a 3-methoxy substituent on the benzoate ring, distinguishing it from the 4-methoxy positional isomer and other close analogs. Predicted physicochemical properties include molecular weight 448.5 g/mol, logP 3.84, logD 3.84, polar surface area 71.6 Ų, and aqueous solubility (logSw) −4.23, as reported in the ChemDiv screening compound catalog .

Why 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-Methoxybenzoate Cannot Be Interchanged with Close Analogs


Within the benzenesulfonyl-pyrazol-ester series, even a single positional shift of the methoxy group on the terminal benzoate ring alters the calculated logP and aqueous solubility. The target 3-methoxy isomer exhibits a predicted logP of 3.84 and logSw of −4.23, while the 4-methoxy positional isomer (C263-0292) shows logP 3.88 and logSw −4.18 . This difference in lipophilicity and predicted solubility can affect membrane permeability, protein binding, and pharmacokinetic behavior in cellular assays. Furthermore, replacement of the 3-methoxybenzoate ester with a thiophene-2-carboxylate ester—a scaffold-matched analog—yields weak 5-HT1A receptor activity (EC50 ~99 µM) [1], while SAR within this chemotype indicates that the benzoate substitution pattern modulates cathepsin B inhibitory potency [2]. Generic substitution without considering these specific structural determinants risks selecting a compound with divergent target engagement, solubility, or ADME properties.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-Methoxybenzoate Versus Closest Analogs


Predicted Lipophilicity (logP) Differentiation: 3-Methoxy vs. 4-Methoxy Positional Isomer

The target 3-methoxybenzoate ester (C263-0291) exhibits a computationally predicted logP of 3.84, compared to 3.88 for the 4-methoxy positional isomer (C263-0292)—a difference of 0.04 log units . Both values are calculated using the same algorithm within the ChemDiv database, enabling direct comparison. The 3-methoxy substitution also results in a slightly more negative logSw (−4.23 vs. −4.18), predicting marginally lower aqueous solubility. While the difference is modest, the meta-substitution pattern on the benzoate ring presents a distinct hydrogen-bonding geometry compared to the para-substituted analog, which can influence target binding interactions.

Lipophilicity Positional isomerism Physicochemical profiling

Physicochemical Property Comparison: 3-Methoxybenzoate vs. 3-Methylbenzoate Analog

Replacement of the 3-methoxy group (target) with a 3-methyl group (C24H20N2O4S; MW 432.5) eliminates one hydrogen-bond acceptor while retaining comparable steric bulk. The target 3-methoxybenzoate ester has 9 hydrogen-bond acceptors (including both ester oxygens, sulfonyl oxygens, and the methoxy oxygen), versus 8 for the 3-methylbenzoate analog . The additional hydrogen-bond acceptor in the 3-methoxy derivative provides potential for an extra polar interaction with protein targets, which has been highlighted as a differentiating feature in QSAR models of benzenesulfonyl-pyrazol-ester cathepsin B inhibitors where electrostatic and hydrogen-bonding fields contribute to potency [1].

Lipophilic efficiency Hydrogen bonding Ester SAR

Core Scaffold Biological Activity: Class-Level Evidence from a Thiophene-2-Carboxylate Analog

A structurally analogous compound—3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl thiophene-2-carboxylate (BDBM30880)—which shares the identical benzenesulfonyl-pyrazole-phenyl core but replaces the 3-methoxybenzoate ester with a thiophene-2-carboxylate ester—was tested in a cell-based β-lactamase reporter assay against the human 5-HT1A receptor and exhibited an EC50 of 99,000 nM (99 µM) [1]. This class-level evidence demonstrates that the benzenesulfonyl-pyrazol-ester scaffold can engage the 5-HT1A serotonergic receptor, albeit with modest potency for the thiophene analog. The 3-methoxybenzoate ester present in the target compound introduces a different electronic and steric environment at the ester position, which may modulate potency at this or related aminergic GPCR targets.

5-HT1A receptor Serotonin receptor GPCR screening

Cathepsin B Inhibitory Potential: Chemotype Validation via 3D-QSAR Models

The benzenesulfonyl-pyrazol-ester chemotype has been validated as a cathepsin B inhibitor class through high-throughput screening and subsequent 3D-QSAR modeling using CoMFA (q² = 0.605, r² = 0.999) and CoMSIA (q² = 0.605, r² = 0.997) approaches [1]. The QSAR models demonstrate that electrostatic and hydrogen-bonding fields around the ester substituent are key determinants of cathepsin B inhibitory potency, with prediction errors less than 1 log unit for most compounds in the test set. The target compound's 3-methoxybenzoate ester occupies a region of the chemical space covered by these validated models, suggesting potential for cathepsin B inhibition that is distinguishable from analogs with different ester substitution patterns.

Cathepsin B Cysteine protease QSAR Cancer

N-Aryl Substitution Differentiation: Impact of Phenyl vs. 2,4-Dimethylphenyl at Pyrazole N1

A closely related analog—4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate—retains the identical 3-methoxybenzoate ester and benzenesulfonyl groups but replaces the N1-phenyl substituent with a 2,4-dimethylphenyl group . While no direct comparative bioactivity data are publicly available for this pair, the introduction of two ortho-methyl groups on the N1-aryl ring increases steric bulk and alters the conformational preference of the pyrazole-aryl torsion angle. This structural difference is expected to modulate target binding, as the N1-aryl group projects into a region of chemical space that interacts with protein surfaces in both the cathepsin B [1] and 5-HT1A [2] contexts. The target compound's unsubstituted N1-phenyl group provides a less sterically encumbered scaffold, potentially enabling binding modes inaccessible to the 2,4-dimethylphenyl analog.

N-aryl substitution Steric effects Target selectivity

Recommended Research and Procurement Scenarios for 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-Methoxybenzoate


Cathepsin B Inhibitor Lead Optimization and SAR Expansion

The benzenesulfonyl-pyrazol-ester chemotype is validated as a cathepsin B inhibitor scaffold through high-throughput screening and robust 3D-QSAR models (CoMFA q²=0.605, r²=0.999; CoMSIA q²=0.605, r²=0.997) [1]. The target compound's 3-methoxybenzoate ester introduces a distinct hydrogen-bonding and electrostatic profile at the ester position compared to previously modeled analogs. Procurement of this specific compound enables testing of the meta-methoxy substitution as a variable in the QSAR-predicted potency landscape, supporting lead optimization efforts against cathepsin B—a target implicated in cancer, neurodegenerative disorders, and cardiovascular disease [1].

Aminergic GPCR Profiling and Selectivity Screening

A scaffold-matched analog (thiophene-2-carboxylate ester) has demonstrated engagement of the human 5-HT1A receptor with an EC50 of 99 µM in a cell-based β-lactamase reporter assay [2]. The target compound, bearing a 3-methoxybenzoate ester, provides a structurally distinct probe for assessing how the ester substituent modulates potency and selectivity across the aminergic GPCR family. Researchers seeking to profile serotonergic or related aminergic receptor activity may use this compound to expand the SAR beyond the thiophene ester analog.

Physicochemical Profiling of Positional Isomer Effects on ADME Properties

The target 3-methoxy isomer (logP 3.84, logSw −4.23) and its 4-methoxy positional isomer (logP 3.88, logSw −4.18) provide a matched pair for assessing how a single methoxy positional shift affects ADME parameters . The 0.04-unit logP difference and 0.05-unit logSw difference, while numerically modest, can be experimentally evaluated in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability, microsomal stability, and plasma protein binding studies to determine whether the meta-substitution pattern offers a meaningful advantage in permeability or metabolic stability.

N1-Aryl SAR: Comparing Phenyl vs. Substituted Phenyl at the Pyrazole Core

The target compound's unsubstituted N1-phenyl group differentiates it from the 2,4-dimethylphenyl analog . This structural distinction enables a pairwise comparison to deconvolute the contribution of N1-aryl substitution to target binding, selectivity, and pharmacokinetics. Both compounds share the identical 3-methoxybenzoate ester and benzenesulfonyl groups, allowing researchers to isolate the N1-aryl effect. Such comparisons are particularly relevant for targets where the pyrazole N1-aryl group interacts with a hydrophobic pocket, such as the S2 subsite of cathepsin B [1] or the orthosteric binding pocket of aminergic GPCRs [2].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.